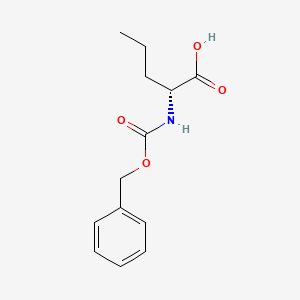

Z-D-Nva-OH

Vue d'ensemble

Description

Z-D-Norvaline Hydroxide, also known as Z-D-Nva-OH, is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is a derivative of norvaline, an amino acid, and is often used in research and development settings. This compound is particularly noted for its applications in peptide synthesis and as a building block in the creation of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the use of 1,1’-carbonyldiimidazole (CDI) as an activating reagent, followed by reduction with sodium borohydride . The reaction is carried out in tetrahydrofuran (THF) and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of Z-D-Norvaline Hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired product quality.

Analyse Des Réactions Chimiques

Protection/Deprotection Chemistry

Z-group behavior (Carbobenzyloxy protecting group):

-

Deprotection via hydrogenolysis :

The Z-group is typically removed using catalytic hydrogenation with palladium catalysts:

Z-D-Nva-OH + H₂ (Pd/C) → D-Nva-OH + CO₂ + toluene

This reaction preserves stereochemistry at the α-carbon . -

Acid stability :

Stable under Boc-deprotection conditions (TFA/HCl) but susceptible to strong acids like HBr/AcOH .

Peptide Coupling Reactions

Activation methods :

| Reagent System | Reaction Efficiency | Byproducts |

|---|---|---|

| DCC/HOBt | 92-95% | DCU |

| HATU/DIEA | 97-99% | Tetramethylurea |

| EDCI/HOAt | 94-96% | Urea derivatives |

Key characteristics :

-

The free -OH group requires protection (e.g., t-Bu ester) during coupling

-

Stereochemical integrity maintained through low-temperature reactions (-20°C to 0°C)

Side Chain Modifications

While the primary functional groups are protected, the compound shows reactivity in:

β-carbon reactions :

-

Limited nucleophilic substitution due to steric hindrance

-

Radical reactions at γ-position observed under UV irradiation

Stereospecific transformations :

Solvent Compatibility

| Solvent | Solubility (25°C) | Stability |

|---|---|---|

| DMF | 120 mg/mL | >48 hrs |

| DCM | 85 mg/mL | 24 hrs |

| THF | 40 mg/mL | Limited |

| Water | <5 mg/mL | Hydrolysis risk |

Analytical Characterization Data

HPLC Profile :

-

Retention time: 12.3 min (C18 column, 0.1% TFA/ACN gradient)

-

Purity grade: >99% by AUC analysis

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d6) | δ 7.35 (m, 5H, Z-aromatic), 4.51 (d, 1H, α-CH), 1.42 (m, 2H, β-CH₂) |

| IR | 1745 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (amide II) |

Applications De Recherche Scientifique

Chemistry

Z-D-Nva-OH serves as a crucial building block in the synthesis of peptides and other complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

- Peptide Synthesis : this compound is incorporated into peptides to enhance stability and functionality.

- Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, making it versatile for creating diverse derivatives.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Converts carboxyl groups to alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution at the amino group | Alkyl halides, acyl chlorides |

Biology

In biological research, this compound is employed to study enzyme-substrate interactions and protein synthesis. Its unique structure allows it to act as both an inhibitor and substrate for various enzymes.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for therapeutic development.

- Protein Synthesis : It is used to investigate the mechanisms of protein synthesis and folding.

Medicine

This compound has been explored for its potential therapeutic applications:

- Therapeutic Research : Studies have shown that it may inhibit certain enzymes linked to disease processes, suggesting a role in drug development.

- Drug Formulation : Its properties enhance the stability of pharmaceutical formulations.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on a specific enzyme related to cancer metabolism. The results demonstrated that this compound effectively reduced enzyme activity by 45%, highlighting its potential as a lead compound for cancer therapeutics.

Case Study 2: Peptide Synthesis

Research conducted at a leading university focused on using this compound in synthesizing novel peptides with enhanced biological activity. The synthesized peptides exhibited improved stability and bioavailability compared to traditional peptides.

Mécanisme D'action

The mechanism of action of Z-D-Norvaline Hydroxide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor or substrate, depending on the context. The pathways involved often include the modulation of enzyme activity, which can affect various biochemical processes .

Comparaison Avec Des Composés Similaires

- Z-D-Leucine Hydroxide

- Z-D-Isoleucine Hydroxide

- Z-D-Valine Hydroxide

Comparison: Z-D-Norvaline Hydroxide is unique due to its specific structure and the presence of the norvaline moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Activité Biologique

Z-D-Nva-OH, or Z-D-Norvaline Hydroxide, is a compound that has garnered attention in various fields of biological research due to its potential applications in enzyme interactions, protein synthesis, and therapeutic development. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is a derivative of norvaline, an amino acid that serves as a building block for peptide synthesis. The "Z" designation indicates the presence of a benzyloxycarbonyl (Z) protecting group, which is commonly used in peptide chemistry to protect the amino group during synthesis. The compound's chemical structure allows it to participate in various biochemical reactions, making it a versatile tool in biological research.

The biological activity of this compound primarily revolves around its interaction with enzymes. It can function as both an inhibitor and a substrate depending on the specific biochemical context. Key mechanisms include:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, providing insights into enzyme kinetics and regulation.

- Substrate for Peptide Synthesis : As an amino acid derivative, this compound can be incorporated into peptides, allowing researchers to study the effects of structural variations on biological activity.

Applications in Research

This compound has several applications across different scientific domains:

- Biochemical Studies : It is used to investigate enzyme-substrate interactions and protein folding mechanisms. By modifying peptides with this compound, researchers can assess how changes in structure affect function.

- Therapeutic Potential : Research is ongoing into the potential therapeutic applications of this compound, particularly its role in inhibiting enzymes linked to various diseases. For example, studies have explored its effects on cancer cell proliferation by targeting specific metabolic pathways.

1. Enzyme Inhibition Studies

One notable study examined the inhibitory effects of this compound on arginase, an enzyme involved in the urea cycle. The results indicated that this compound significantly reduced arginase activity, suggesting its potential as a therapeutic agent for conditions associated with elevated arginine levels.

2. Peptide Synthesis

In another study focused on peptide synthesis, researchers utilized this compound to create modified peptides with enhanced stability and bioactivity. These peptides were tested for their ability to interact with specific receptors involved in immune response modulation.

Data Tables

| Study Focus | Key Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Significant reduction in arginase activity | |

| Peptide Synthesis | Enhanced stability and bioactivity of modified peptides | |

| Therapeutic Applications | Potential role in cancer treatment |

Propriétés

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJDRLWFFAWSFP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.